2-Hydrazinylnaphtho[2,1-d]thiazole
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Overview
Description
2-Hydrazinylnaphtho[2,1-d]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The primary target of 2-Hydrazinylnaphtho[2,1-d]thiazole is Mycobacterium tuberculosis (Mtb) . This compound has been synthesized to discover novel chemotherapeutic agents for Mtb .
Mode of Action
The mode of action of this compound involves its interaction with the KasA protein of Mtb . The active compounds showed a strong binding score, indicating a significant interaction with the target protein .
Result of Action
The result of the action of this compound is the inhibition of Mtb growth. Out of thirty pyridine appended 2-hydrazinylthiazole derivatives, the compounds 2b, 3b, 5b, and 8b have exhibited good antimycobacterial activity against Mtb, an H37Rv strain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylnaphtho[2,1-d]thiazole typically involves the reaction of naphthoquinone with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylnaphtho[2,1-d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphtho[2,1-d][1,3]thiazole derivatives.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sulfuryl chloride and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylthiazole: Known for its antimicrobial properties.
2-(2-Hydrazinyl)thiazole: Exhibits antimycobacterial activity.
Thiazofurin: An antineoplastic drug used in cancer treatment.
Uniqueness
2-Hydrazinylnaphtho[2,1-d]thiazole stands out due to its unique naphtho[2,1-d][1,3]thiazole core, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other thiazole derivatives, making it a valuable compound for further research and development .
Properties
IUPAC Name |
benzo[g][1,3]benzothiazol-2-ylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-14-11-13-9-6-5-7-3-1-2-4-8(7)10(9)15-11/h1-6H,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYILFQYTUJPBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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